molecular formula C14H12FNO2S B13658930 N-(2-Fluorobenzylidene)-4-methylbenzenesulfonamide

N-(2-Fluorobenzylidene)-4-methylbenzenesulfonamide

Cat. No.: B13658930
M. Wt: 277.32 g/mol
InChI Key: FGPVIQBJBXYBLL-MHWRWJLKSA-N
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Description

N-(2-Fluorobenzylidene)-4-methylbenzenesulfonamide is an organic compound that features a fluorinated benzylidene group attached to a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluorobenzylidene)-4-methylbenzenesulfonamide typically involves the condensation reaction between 2-fluorobenzaldehyde and 4-methylbenzenesulfonamide. The reaction is usually carried out in the presence of a suitable catalyst and solvent under controlled temperature conditions. For instance, the reaction can be facilitated by using an acid catalyst such as p-toluenesulfonic acid in a solvent like ethanol, and heating the mixture to reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluorobenzylidene)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The fluorine atom on the benzylidene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-Fluorobenzylidene)-4-methylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Fluorobenzylidene)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chlorobenzylidene)-4-methylbenzenesulfonamide
  • N-(2-Bromobenzylidene)-4-methylbenzenesulfonamide
  • N-(2-Iodobenzylidene)-4-methylbenzenesulfonamide

Uniqueness

N-(2-Fluorobenzylidene)-4-methylbenzenesulfonamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H12FNO2S

Molecular Weight

277.32 g/mol

IUPAC Name

(NE)-N-[(2-fluorophenyl)methylidene]-4-methylbenzenesulfonamide

InChI

InChI=1S/C14H12FNO2S/c1-11-6-8-13(9-7-11)19(17,18)16-10-12-4-2-3-5-14(12)15/h2-10H,1H3/b16-10+

InChI Key

FGPVIQBJBXYBLL-MHWRWJLKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=CC=CC=C2F

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=CC=C2F

Origin of Product

United States

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